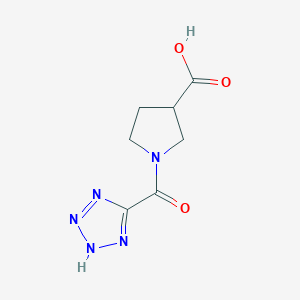
1-(1H-1,2,3,4-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-1,2,3,4-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3,4-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be formed through the reaction of hydrazine with nitriles in the presence of an acid catalyst.
Coupling with Pyrrolidine-3-carboxylic Acid: The tetrazole ring is then coupled with pyrrolidine-3-carboxylic acid using coupling reagents such as carbodiimides (e.g., DCC, EDC) in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the tetrazole ring into other functional groups.
Substitution: Substitution reactions can introduce different substituents onto the tetrazole ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with different functional groups attached to the tetrazole or pyrrolidine rings.
科学研究应用
Medicinal Chemistry:
Material Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers and coatings.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism by which 1-(1H-1,2,3,4-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely, but often include interactions with amino acids, nucleotides, or other biomolecules.
相似化合物的比较
1H-1,2,3,4-Tetrazole-5-carbohydrazide: A related compound with similar tetrazole and carboxylic acid functionalities.
1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Another tetrazole derivative with a pyrrolidine ring.
Uniqueness: 1-(1H-1,2,3,4-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid is unique due to its specific structural features, which allow for diverse chemical reactivity and potential applications. Its ability to act as a bioisostere and its versatility in organic synthesis make it a valuable compound in scientific research.
属性
IUPAC Name |
1-(2H-tetrazole-5-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O3/c13-6(5-8-10-11-9-5)12-2-1-4(3-12)7(14)15/h4H,1-3H2,(H,14,15)(H,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOOIFDFJQISNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965875.png)

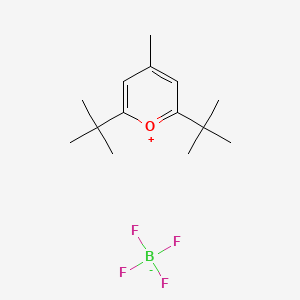
![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride](/img/structure/B2965879.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2965880.png)
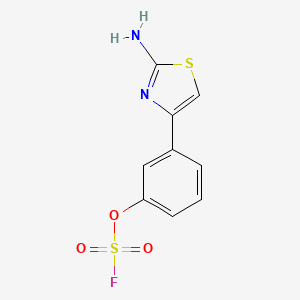
![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(diethylsulfamoyl)benzamide](/img/structure/B2965883.png)
![2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide](/img/structure/B2965885.png)
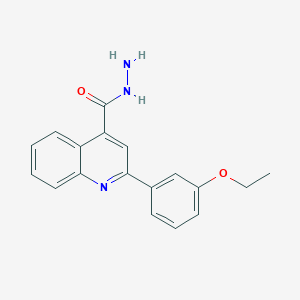
![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965888.png)
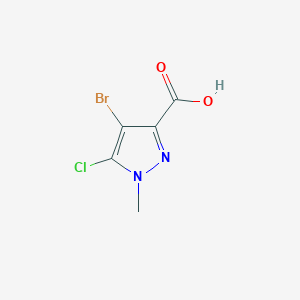
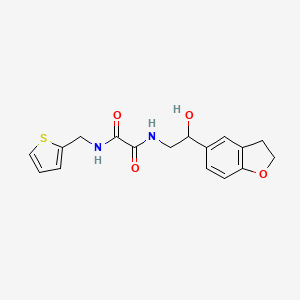

![1-Cyclopropanecarbonyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2965898.png)
